2-bromo-1-chloro-3,5-dimethoxybenzene
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Overview
Description
“2-bromo-1-chloro-3,5-dimethoxybenzene” is a chemical compound with the molecular formula CHBrCl . It is used as an intermediate in the synthetic preparation of pharmaceutical inhibitors via cross-coupling reactions .
Synthesis Analysis
The synthesis of “this compound” can be achieved by using 1,3-dimethoxybenzene via iridium-catalyzed arene borylation . The electrophilic substitution reactions involved in the synthesis follow a two-step mechanism .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzene ring substituted with bromo, chloro, and methoxy groups . The average mass of the molecule is 219.506 Da, and the monoisotopic mass is 217.949783 Da .Chemical Reactions Analysis
The chemical reactions of “this compound” involve electrophilic aromatic substitution . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are characterized by its molecular formula CHBrCl, average mass 219.506 Da, and monoisotopic mass 217.949783 Da .Mechanism of Action
The mechanism of action for the reactions of “2-bromo-1-chloro-3,5-dimethoxybenzene” involves two steps . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-1-chloro-3,5-dimethoxybenzene involves the bromination and chlorination of 3,5-dimethoxybenzene.", "Starting Materials": [ "3,5-dimethoxybenzene", "Bromine", "Chlorine", "Iron(III) chloride", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 3,5-dimethoxybenzene in a mixture of hydrochloric acid and water.", "Step 2: Add bromine dropwise to the solution while stirring vigorously. The reaction mixture will turn red-brown in color.", "Step 3: Add iron(III) chloride to the reaction mixture to catalyze the reaction. The mixture will turn dark brown in color.", "Step 4: Heat the reaction mixture to 60-70°C for 2-3 hours to complete the bromination reaction.", "Step 5: Cool the reaction mixture to room temperature and filter off any solid precipitate.", "Step 6: Dissolve the solid precipitate in a mixture of hydrochloric acid and water.", "Step 7: Add chlorine gas to the solution while stirring vigorously. The reaction mixture will turn yellow in color.", "Step 8: Add sodium hydroxide to the reaction mixture to neutralize the acid and to promote the chlorination reaction.", "Step 9: Heat the reaction mixture to 60-70°C for 2-3 hours to complete the chlorination reaction.", "Step 10: Cool the reaction mixture to room temperature and filter off any solid precipitate.", "Step 11: Wash the solid precipitate with water and dry it in a desiccator.", "Step 12: Recrystallize the solid precipitate from a suitable solvent to obtain pure 2-bromo-1-chloro-3,5-dimethoxybenzene." ] } | |
1039105-27-5 | |
Molecular Formula |
C8H8BrClO2 |
Molecular Weight |
251.5 |
Purity |
95 |
Origin of Product |
United States |
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